N-cyclopentyl-2-methyloxolan-3-amine
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Overview
Description
N-cyclopentyl-2-methyloxolan-3-amine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclopentyl group attached to an oxolane ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methyloxolan-3-amine typically involves the reaction of cyclopentylamine with a suitable oxolane derivative under controlled conditions. One common method includes the use of cyclopentylamine and 2-methyloxirane in the presence of a catalyst to facilitate the ring-opening reaction, forming the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or oxides.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-2-methyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-methyloxolan-3-amine: A similar compound with a methyl group instead of a cyclopentyl group.
Cyclopentylamine: Lacks the oxolane ring but shares the cyclopentyl group.
2-methyloxirane: Contains the oxolane ring but lacks the amine group.
Uniqueness
N-cyclopentyl-2-methyloxolan-3-amine is unique due to its combination of a cyclopentyl group and an oxolane ring with an amine group. This structure provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-cyclopentyl-2-methyloxolan-3-amine |
InChI |
InChI=1S/C10H19NO/c1-8-10(6-7-12-8)11-9-4-2-3-5-9/h8-11H,2-7H2,1H3 |
InChI Key |
YQDXQLVZXMWUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2CCCC2 |
Origin of Product |
United States |
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